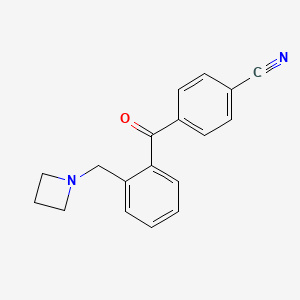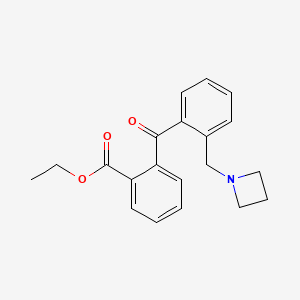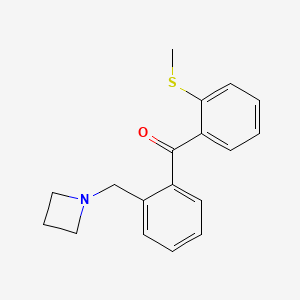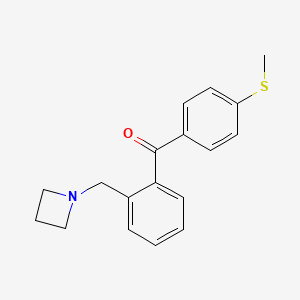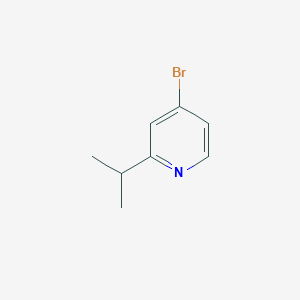
4-Bromo-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-isopropylpyridine is a brominated pyridine derivative that is of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various chemical compounds. While the provided papers do not directly discuss 4-Bromo-2-isopropylpyridine, they do provide insights into the synthesis, molecular structure, and reactivity of related brominated pyridine compounds, which can be extrapolated to understand the properties and potential applications of 4-Bromo-2-isopropylpyridine.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves regioselective halogenation reactions. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine with high selectivity and yield, demonstrating the potential of such compounds as intermediates in drug discovery . Similarly, the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine using a halogen dance reaction indicates the versatility of brominated pyridines in creating disubstituted pyridines through one-pot reactions . These methods could potentially be adapted for the synthesis of 4-Bromo-2-isopropylpyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These structural features are important for understanding the reactivity and binding properties of such compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives participate in various chemical reactions, including cross-coupling reactions and halocyclization. The bis(pyridine)-based bromonium ions, for instance, are involved in reactions with acceptor olefins, indicating the reactivity of the bromine atom in these compounds . The halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine)bromonium triflates further illustrates the role of brominated pyridines in synthesizing cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The isostructural salts of 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide exhibit extended hydrogen-bonded ribbons, which are indicative of their solid-state properties . The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines highlights the diverse reactivity and potential for further functionalization of such compounds .
Applications De Recherche Scientifique
Synthesis of Novel Pyridine-Based Derivatives
4-Bromo-2-isopropylpyridine serves as a critical intermediate in the synthesis of novel pyridine derivatives. For instance, it can undergo Suzuki cross-coupling reactions to produce a variety of compounds with potential applications in drug development and materials science. These derivatives exhibit diverse biological activities, including anti-thrombolytic and biofilm inhibition properties, highlighting their relevance in medicinal chemistry and pharmacology (Ahmad et al., 2017).
Macrocyclic Systems and Complexation Studies
Research has explored the use of perfluoro-4-isopropylpyridine, a closely related compound, in synthesizing macrocyclic systems that include pyridine sub-units. These systems have been shown to complex with cations and anions, which could have implications for developing new materials and sensors. The ability to complex with ions can be leveraged in creating highly selective sensing devices and materials for separation technologies (Chambers et al., 2003).
Directed Deprotonation and Transmetalation
Another application involves the directed deprotonation and transmetalation routes to substituted pyridines. These synthetic methodologies provide a flexible approach to accessing 4-substituted and 3,4-disubstituted pyridines, which are valuable in synthesizing pharmaceuticals, agrochemicals, and organic materials. The ability to selectively introduce functional groups onto the pyridine ring opens up pathways for creating novel compounds with tailored properties for specific applications (Karig et al., 2001).
Chemoselective Synthesis Approaches
Moreover, 4-Bromo-2-isopropylpyridine has been studied in the context of chemoselective synthesis approaches, such as Sonogashira cross-coupling reactions. This provides an efficient pathway to access non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines. These compounds are of interest for their optical properties, including fluorescence, which can be exploited in the development of new materials for electronic and photonic applications (Rivera et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCJEGSWQBSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isopropylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










